(5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a synthetic compound that belongs to the class of thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multi-step reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole in the presence of a base to form the intermediate. This intermediate is then reacted with 4-(4-methylbenzyl)piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its cytotoxic properties against cancer cell lines, showing potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with DNA synthesis and repair mechanisms, inducing apoptosis in cancer cells. Molecular modeling studies suggest that it binds to specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl]thiazolidine-2,4-diones
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring with a thiazole and piperazine moiety makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C21H25N5OS |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5Z)-5-[(1-ethylpyrazol-4-yl)methylidene]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H25N5OS/c1-3-26-15-18(13-22-26)12-19-20(27)23-21(28-19)25-10-8-24(9-11-25)14-17-6-4-16(2)5-7-17/h4-7,12-13,15H,3,8-11,14H2,1-2H3/b19-12- |
InChI Key |
YIEOUGTVRYTBHV-UNOMPAQXSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)C |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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